molecular formula C9H11NO B1294739 (2,3-Dihydrobenzofuran-2-yl)methanamine CAS No. 21214-11-9

(2,3-Dihydrobenzofuran-2-yl)methanamine

Cat. No.: B1294739
CAS No.: 21214-11-9
M. Wt: 149.19 g/mol
InChI Key: ASPSZCAHOMXPBE-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H11NO It is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring

Mechanism of Action

Mode of Action

It’s known that the compound is part of the 2,3-dihydrobenzofuran class of compounds . These compounds are known to interact with various biological targets, but the specific interactions of (2,3-Dihydrobenzofuran-2-yl)methanamine remain to be elucidated.

Biochemical Pathways

2,3-dihydrobenzofurans have been synthesized via the cs2co3-catalyzed domino annulation of enantiopure chiral salicyl n-phosphonyl imines with bromo malonates . This suggests that the compound may interact with biochemical pathways involving these molecules.

Pharmacokinetics

It’s known that the compound has a molecular weight of 14919 , which could influence its bioavailability and pharmacokinetics

Result of Action

It’s known that 2,3-dihydrobenzofurans can be used in the synthesis of various bioactive compounds , suggesting that this compound may have potential bioactive effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stored at refrigerated temperatures , suggesting that temperature could affect its stability and efficacy. Additionally, the compound’s solubility could also influence its action, as solubility can affect a compound’s bioavailability and distribution in the body .

Biochemical Analysis

Biochemical Properties

(2,3-Dihydrobenzofuran-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, resulting in altered cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as receptors and enzymes. This binding can lead to the activation or inhibition of these biomolecules, resulting in downstream effects on cellular processes. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of specific metabolites. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses beyond this range lead to toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biological effects. The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and influence its overall biological activity. For example, this compound may localize to the mitochondria, where it can impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the O-alkylation of salicylaldehyde followed by cyclization. Another approach involves the McMurry reaction, which is a reductive coupling of carbonyl compounds. Additionally, cycloisomerization of alkyne-o-substituted phenols can be employed to synthesize this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the same synthetic routes as laboratory-scale synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines or alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution and cyclization reactions. Reaction conditions typically involve controlled temperatures, solvents, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, and cyclization can lead to more complex ring structures.

Scientific Research Applications

(2,3-Dihydrobenzofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of (2,3-Dihydrobenzofuran-2-yl)methanamine, with a similar structure but lacking the methanamine group.

    2,3-Dihydrobenzofuran: A closely related compound with similar chemical properties but without the methanamine group.

    Methanamine: A simple amine that can be considered a building block for more complex amines like this compound.

Uniqueness

This compound is unique due to its specific combination of the benzofuran ring and methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPSZCAHOMXPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274884
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21214-11-9
Record name (2,3-Dihydrobenzofuran-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione (0.97 g, 3.47 mmol) in MeOH (15 mL) and CH2Cl2 (5 mL) is added hydrazine (0.55 mL, 17.4 mmol). After 20 h at rt, the mixture is filtered off and the filtrate is concentrated. The residue is diluted with water (50 mL), and extracted with CH2Cl2 (2×50 mL). The extracts are dried (MgSO4), filtered, and concentrated to afford C-(2,3-dihydro-benzofuran-2-yl)-methylamine, which is used for a next step without further purification. LCMS: RT=1.25 minutes; MS: 150 (M+H).
Name
2-(2,3-dihydro-benzofuran-2-ylmethyl)-isoindole-1,3-dione
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (2,3-Dihydrobenzofuran-2-yl)methanamine synthesized according to the research?

A1: The research outlines a unique synthesis route for this compound. It begins with aziridine-2-carboxaldehyde reacting with two aryl groups to form (aziridine-2-yl)-1,1-diaryl-methane. This compound is then converted into 5-diarylmethyl oxazolidin-2-one, which serves as a crucial synthetic intermediate. The final step involves reacting this intermediate with an additional phenolic aryl group, specifically 4-methoxyphenyl, in the presence of methanesulfonic acid. This reaction leads to the formation of 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine through an intramolecular aziridine ring-opening facilitated by the hydroxy group of the phenol [].

Q2: What structural information about this compound can be derived from the research?

A2: While the research doesn't provide specific spectroscopic data, the synthetic route and final compound name, 3-(4-methoxyphenyl)-(2,3-dihydrobenzofuran-2-yl)methanamine, give us valuable structural insights. It indicates the presence of a 2,3-dihydrobenzofuran ring system with a methanamine group (-CH2-NH2) attached at the 2-position. Furthermore, a 4-methoxyphenyl group is present at the 3-position of the dihydrobenzofuran moiety [].

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